molecular formula C12H18ClN3O2 B1524530 Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride CAS No. 1334147-27-1

Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride

Cat. No. B1524530
M. Wt: 271.74 g/mol
InChI Key: CULWAOAGHFBWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a chemical compound with the CAS Number: 1334147-27-1 . It has a molecular weight of 271.75 . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride consists of a five-membered heterocyclic ring with one nitrogen and one oxygen in its backbone . The InChI Code for this compound is 1S/C12H17N3O2.ClH/c1-7-11(9(3)16-14-7)5-13-6-12-8(2)15-17-10(12)4;/h13H,5-6H2,1-4H3;1H .


Physical And Chemical Properties Analysis

Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

1. Catalytic Applications

Bis[bis(oxazolinato)]lanthanide complexes, including those derived from similar compounds like Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, have been extensively studied for their catalytic properties. Notably, these complexes have shown remarkable activity as initiators in the ring-opening polymerization of dl-lactide and dl-β-butyrolactone. They are recognized for their high productivity and the ability to produce polymers with narrow polydispersities and controlled molecular masses, although the polymers typically exhibit an atactic microstructure regardless of the chirality of the ligands used (Alaaeddine et al., 2006).

2. Ligand Binding and Coordination Chemistry

Research has delved into the binding properties of compounds structurally akin to Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, examining their interactions with various metal ions in aqueous solutions and solid states. These studies underscore the role of the cyclen scaffold and the impact of different side-arms on the coordination of metal ions. The intricate coordination behaviors of these complexes provide valuable insights into the structural requirements for effective metal ion coordination, which can inform the design of new compounds for specific applications (Borgogelli et al., 2013).

3. Synthesis and Characterization

The synthesis of flexible ligands related to Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride has been a topic of research interest. Innovative synthetic procedures have been developed to prepare compounds with diverse applications. These studies also explore the structural characterization and potential applications of the synthesized compounds, shedding light on the versatility and functional potential of this chemical class (Potapov et al., 2007).

4. Biochemical Properties and Antineoplastic Features

Compounds structurally related to Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride have been investigated for their biochemical properties and potential antineoplastic features. Research has focused on understanding the acid-base behavior, structural characterizations, and interactions with biological molecules like DNA. These insights are critical for assessing the therapeutic potential of these compounds and understanding their mode of action in biological systems (Amatori et al., 2012).

properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-7-11(9(3)16-14-7)5-13-6-12-8(2)15-17-10(12)4;/h13H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULWAOAGHFBWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNCC2=C(ON=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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